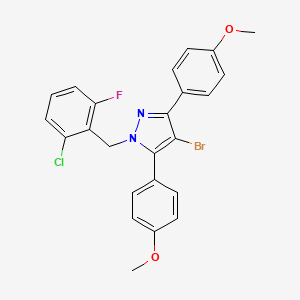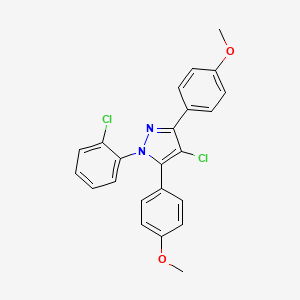
4-chloro-1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Chloro-1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of multiple aromatic rings and functional groups, including chloro, methoxy, and ether groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-chloro-1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Substitution reactions:
Etherification: The final step involves the formation of the ether linkage, which can be achieved through the reaction of the phenol derivative with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-Chloro-1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro groups with amines would yield amino derivatives.
Applications De Recherche Scientifique
4-[4-Chloro-1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, analgesic, and anticancer properties.
Biological Research: It is used as a probe to study the interactions of pyrazole derivatives with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-[4-chloro-1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-Chloro-1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl ethyl ether
- 4-[4-Chloro-1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl propyl ether
Uniqueness
The uniqueness of 4-[4-chloro-1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether lies in its specific substitution pattern and the presence of the methoxy and ether groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C23H18Cl2N2O2 |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
4-chloro-1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-17-11-7-15(8-12-17)22-21(25)23(16-9-13-18(29-2)14-10-16)27(26-22)20-6-4-3-5-19(20)24/h3-14H,1-2H3 |
Clé InChI |
LFQBWKRGIZZMQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-(3-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926045.png)
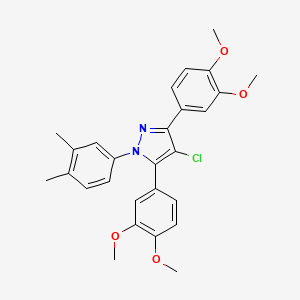
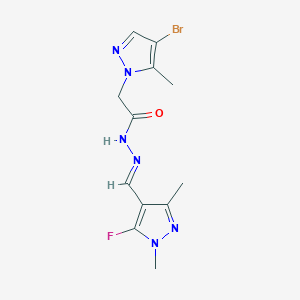
![4-[1-(4-chloropyrazol-1-yl)ethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926057.png)
![1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methylthiourea](/img/structure/B14926060.png)
![N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926061.png)
![(4-{[(2-Phenylethyl)carbamothioyl]amino}phenyl)acetic acid](/img/structure/B14926062.png)
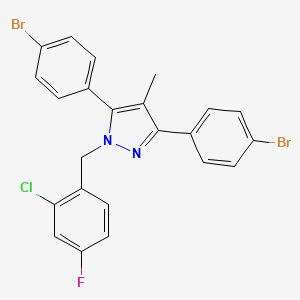
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926082.png)
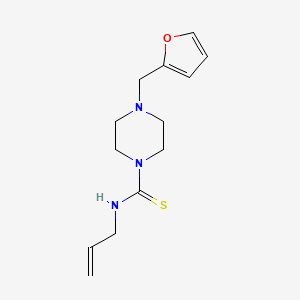
![1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926099.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926108.png)
![N-cyclopropyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926118.png)
